2-(3,5-DICHLOROPHENYL)-8-PROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound that belongs to the class of pyrido-naphthyridine derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a pyrido-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step organic reactions. One common method includes the formation of the pyrido-naphthyridine core through a series of cyclization reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization under controlled conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-2-5-24-6-3-17-15(19(24)26)11-16-18(23-17)4-7-25(20(16)27)14-9-12(21)8-13(22)10-14/h3-4,6-11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBINQOGHAPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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